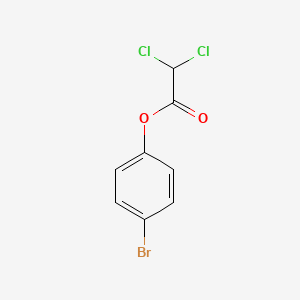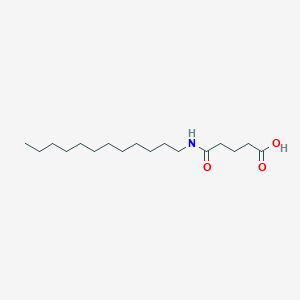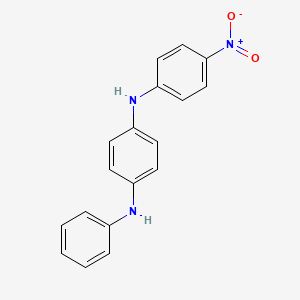
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure that includes a carbamate group, a butoxyphenyl group, and a piperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common method includes the reaction of 4-butoxyphenyl isocyanate with 2-(1-piperidinyl)cyclohexanol under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, cis-
- 1-(2-Ethoxyethoxy)-3-(1-piperidinyl)-2-propanyl (4-butoxyphenyl)carbamate ethanedioate
Uniqueness
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- is unique due to its specific stereochemistry and the presence of the monohydrochloride salt. This configuration can influence its reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
38198-52-6 |
|---|---|
Molekularformel |
C22H35ClN2O3 |
Molekulargewicht |
411.0 g/mol |
IUPAC-Name |
[(1R,2R)-2-piperidin-1-ylcyclohexyl] N-(4-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-17-26-19-13-11-18(12-14-19)23-22(25)27-21-10-6-5-9-20(21)24-15-7-4-8-16-24;/h11-14,20-21H,2-10,15-17H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
InChI-Schlüssel |
FMWCORMGXNGDTP-MUCZFFFMSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCCC3.Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
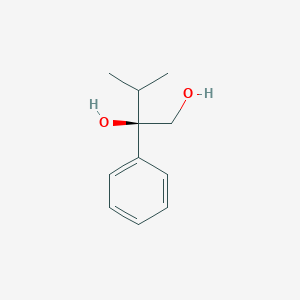
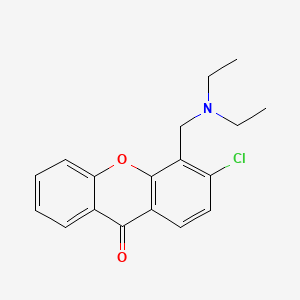
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)

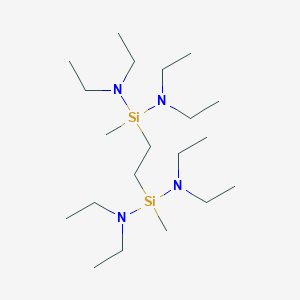
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
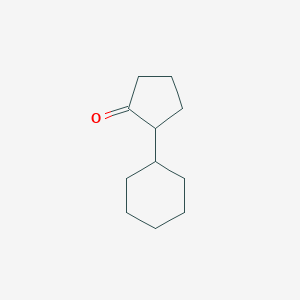
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
